molecular formula C7H15ClN2O2 B1430247 Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride CAS No. 1803600-68-1

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Cat. No. B1430247
CAS RN: 1803600-68-1
M. Wt: 194.66 g/mol
InChI Key: HHPACDHTCLWSJM-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (EAPC) is a potent and selective inhibitor of the enzyme monoamine oxidase (MAO). It is an important tool for scientists in the field of neuroscience and pharmacology, as it can be used to study the role of MAO in the regulation of neurotransmitter levels in the brain. EAPC has a wide range of applications in scientific research, including its use in biochemical and physiological studies, as well as in lab experiments.

Scientific Research Applications

Catalysis Research

This compound can also be used in catalysis research. Its functional groups can be modified to create catalysts that facilitate a variety of chemical reactions. This is particularly important in the development of environmentally friendly chemical processes, as effective catalysts can lead to reactions that require less energy and produce fewer byproducts.

Each of these applications demonstrates the versatility and importance of Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride in scientific research. Its role as an intermediate in the synthesis of complex molecules makes it a valuable asset in various fields of chemistry and medicine. Information derived from search results .

properties

IUPAC Name

ethyl 3-aminopyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPACDHTCLWSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride

CAS RN

1803600-68-1
Record name ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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